molecular formula C19H17P B1346794 Diphenyl(o-tolyl)phosphine CAS No. 5931-53-3

Diphenyl(o-tolyl)phosphine

Cat. No.: B1346794
CAS No.: 5931-53-3
M. Wt: 276.3 g/mol
InChI Key: MLBZLJCMHFCTQM-UHFFFAOYSA-N
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Description

Diphenyl(o-tolyl)phosphine, also known as (2-methylphenyl)diphenylphosphine, is an organophosphorus compound with the molecular formula C19H17P. This compound is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three aryl groups. It is widely used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.

Biochemical Analysis

Biochemical Properties

Diphenyl(o-tolyl)phosphine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as a ligand, forming complexes with metal ions that are essential for enzymatic activity. For instance, it can interact with molybdenum hexacarbonyl to form stable complexes . These interactions are crucial for catalytic processes, where this compound facilitates the transfer of electrons and stabilizes reaction intermediates.

Cellular Effects

This compound influences various cellular processes by interacting with cell signaling pathways and affecting gene expression. It has been observed to impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways . Additionally, this compound can alter cell function by affecting the expression of genes related to cell growth and differentiation. These effects are mediated through its interactions with specific proteins and enzymes within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions that are essential for enzymatic activity. These complexes can either inhibit or activate enzymes, depending on the nature of the interaction . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to air or light . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity. These effects are often dependent on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and promote cell growth. At high doses, it can exhibit toxic effects, including enzyme inhibition and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These findings highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating the activity of key enzymes in these pathways . For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of phospholipids, thereby altering cellular lipid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of the cell.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. It is often found in the cytoplasm and mitochondria, where it can influence cellular metabolism and energy production . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide its transport to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl(o-tolyl)phosphine can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with o-tolylmagnesium bromide yields this compound . The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Diphenyl(o-tolyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or oxygen are used under mild conditions.

    Substitution: Halogenated compounds and strong bases are typically employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in these reactions.

Major Products:

    Oxidation: this compound oxide.

    Substitution: Various substituted phosphines.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

Diphenyl(o-tolyl)phosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .

Properties

IUPAC Name

(2-methylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBZLJCMHFCTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208048
Record name Diphenyl-o-tolylphosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5931-53-3
Record name Diphenyl-o-tolylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5931-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl-o-tolylphosphine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl-o-tolylphosphine
Source EPA DSSTox
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Record name Diphenyl-o-tolylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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